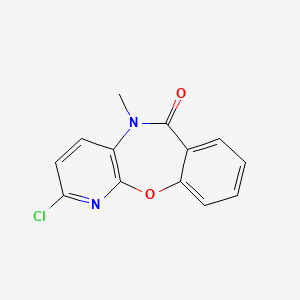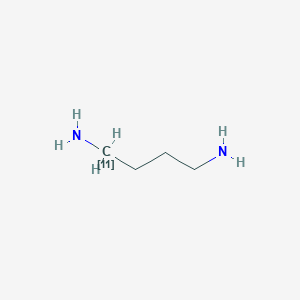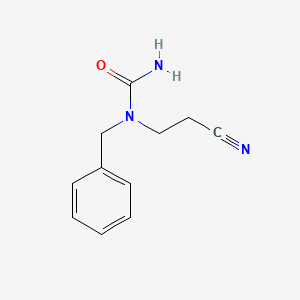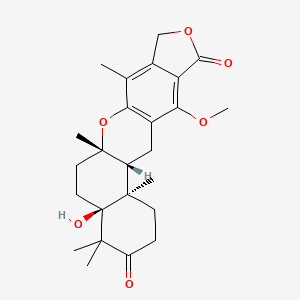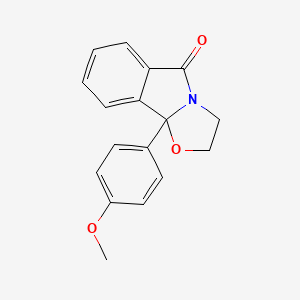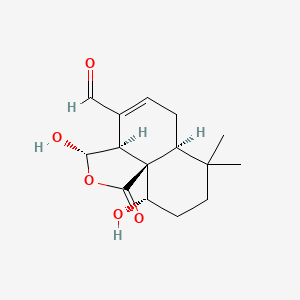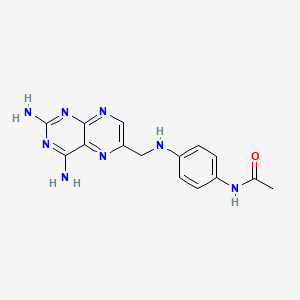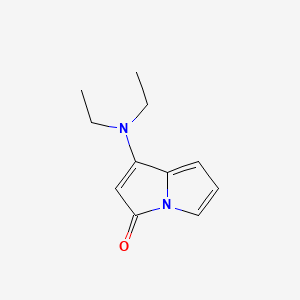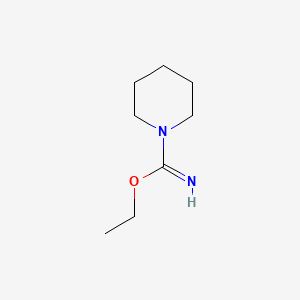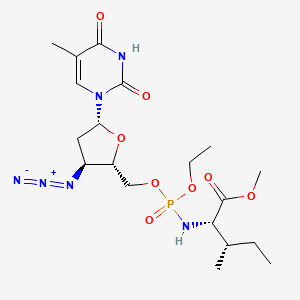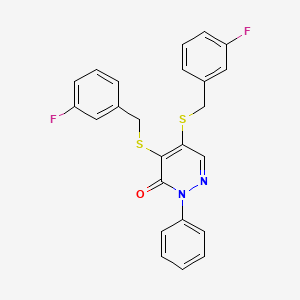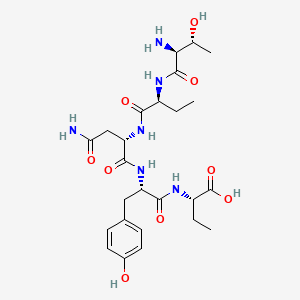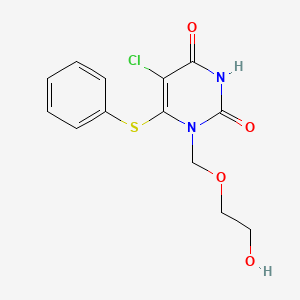
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stavudine or d4T , belongs to the class of nucleoside analogs. It was initially developed as an antiviral drug for the treatment of HIV/AIDS. Stavudine inhibits the reverse transcriptase enzyme, preventing viral replication by interfering with the synthesis of viral DNA. Its chemical structure combines a uracil base with a thymidine-like sugar moiety.
准备方法
a. Synthetic Routes
Stavudine can be synthesized via several routes, but a common approach involves the following steps:
Thymidine Derivative Formation: Starting from thymidine, the hydroxyl group at the 3’-position is protected (e.g., with a benzoyl group), and the 5’-hydroxyl group is selectively deprotected.
Chlorination: The 5’-hydroxyl group is chlorinated using thionyl chloride or phosphorous oxychloride to yield 5-chlorothymidine.
Etherification: The 5-chlorothymidine is treated with ethylene glycol to form the desired compound, 5-chloro-1-((2-hydroxyethoxy)methyl)uracil.
Phenylthio Group Addition: Finally, the phenylthio group is introduced at the 6-position of uracil using appropriate reagents.
b. Industrial Production
Stavudine is produced on an industrial scale using optimized synthetic methods. Large-scale production ensures cost-effectiveness and availability for clinical use.
化学反应分析
Stavudine undergoes various chemical reactions:
Oxidation: The 5’-hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group in the sugar moiety yields the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Nucleophilic Reactions: The hydroxyl groups participate in nucleophilic substitution reactions.
Common reagents include strong acids, bases, and nucleophiles. Major products depend on reaction conditions and substituents.
科学研究应用
Stavudine’s applications extend beyond HIV treatment:
Antiviral: Used against HIV, it inhibits viral replication.
Cancer Research: Investigated for its potential in cancer therapy due to its nucleoside analog properties.
Biochemistry: Studied as a tool to understand nucleotide metabolism.
Drug Development: Inspires the design of novel nucleoside analogs.
作用机制
Stavudine’s mechanism involves:
Inhibition of Reverse Transcriptase: It competes with natural nucleotides, leading to chain termination during viral DNA synthesis.
Incorporation into Viral DNA: Stavudine is incorporated into the growing viral DNA chain, causing premature termination.
相似化合物的比较
Stavudine stands out due to its unique combination of a thymidine-like sugar and a phenylthio group. Similar compounds include zidovudine (AZT), lamivudine (3TC), and abacavir.
属性
CAS 编号 |
123027-54-3 |
|---|---|
分子式 |
C13H13ClN2O4S |
分子量 |
328.77 g/mol |
IUPAC 名称 |
5-chloro-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13ClN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI 键 |
XVLLTVWETVJGPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


